An In-Depth Technical Guide to 3-Fluorophenyl Isocyanate: Properties, Reactivity, and Applications in Synthetic Chemistry
An In-Depth Technical Guide to 3-Fluorophenyl Isocyanate: Properties, Reactivity, and Applications in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorophenyl isocyanate (CAS No. 404-71-7) is a pivotal aryl fluorinated building block in modern organic and medicinal chemistry.[1][2] Its unique combination of a highly reactive isocyanate group and the specific electronic properties imparted by a meta-positioned fluorine atom makes it a valuable reagent for synthesizing a diverse range of molecular architectures, particularly in the realm of drug discovery. The strategic incorporation of fluorine into bioactive molecules is a well-established strategy to modulate properties such as metabolic stability, binding affinity, and lipophilicity.[3] This guide provides a comprehensive overview of 3-fluorophenyl isocyanate, detailing its chemical and physical properties, exploring its core reactivity, presenting a detailed experimental protocol for its use, and discussing its significance in the development of therapeutic agents.
Part 1: Core Chemical and Physical Properties
3-Fluorophenyl isocyanate is a colorless to light yellow liquid under standard conditions.[4] Its fundamental properties are crucial for its handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 404-71-7 | [5][6] |
| Molecular Formula | C₇H₄FNO | [7][8] |
| Molecular Weight | 137.11 g/mol | [7][8] |
| Form | Liquid | [9] |
| Density | 1.201 g/mL at 25 °C | [9] |
| Boiling Point | 56-58 °C at 14 mmHg | [10] |
| Refractive Index | n20/D 1.514 | [9] |
| Flash Point | 42 °C (107.6 °F) - closed cup | [5] |
| Storage | 2-8°C, Moisture sensitive | [9][10] |
| InChI Key | RIKWVZGZRYDACA-UHFFFAOYSA-N | [9] |
| SMILES | Fc1cccc(c1)N=C=O | [9] |
Part 2: Reactivity and Mechanistic Insights
The utility of 3-fluorophenyl isocyanate is dominated by the electrophilic nature of the central carbon atom in the isocyanate (-N=C=O) group. This carbon is highly susceptible to attack by a wide range of nucleophiles.[8] The fluorine atom at the meta-position exerts an electron-withdrawing inductive effect, which can subtly enhance the electrophilicity of the isocyanate carbon, thereby influencing its reactivity compared to its non-fluorinated analog, phenyl isocyanate.[11][12]
Core Reactivity: Nucleophilic Addition
The primary reaction pathway for 3-fluorophenyl isocyanate is nucleophilic addition. The general mechanism involves the attack of a nucleophile (e.g., an amine, alcohol, or thiol) on the isocyanate carbon, followed by proton transfer to the nitrogen atom.[13]
Reaction with Amines to form Ureas: The reaction with primary or secondary amines is typically very rapid and exothermic, yielding highly stable N,N'-disubstituted ureas. This reaction is fundamental to the synthesis of many biologically active molecules, including kinase inhibitors.[14]
Reaction with Alcohols to form Urethanes (Carbamates): The reaction with alcohols is generally slower than with amines and often requires catalysis.[8] Tertiary amines are common catalysts. Two primary mechanisms have been proposed for tertiary amine catalysis:
-
Nucleophilic Catalysis: The tertiary amine attacks the isocyanate to form a reactive intermediate, which is then attacked by the alcohol.[15]
-
General Base Catalysis: The amine forms a hydrogen-bonded complex with the alcohol, increasing the nucleophilicity of the alcohol's oxygen atom, which then attacks the isocyanate.[16] This is often considered the predominant pathway.
Part 3: Applications in Drug Discovery and Chemical Synthesis
3-Fluorophenyl isocyanate is a designated "aryl fluorinated building block" because it allows for the direct incorporation of the fluorophenyl urea or urethane motif into a target molecule.[1] This is particularly valuable in drug development.
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature a diaryl urea scaffold, which is critical for binding to the enzyme's active site. The urea NH groups act as hydrogen bond donors. The use of 3-fluorophenyl isocyanate allows for the synthesis of analogs where the fluorine atom can form favorable interactions (e.g., with backbone amides) or block undesirable metabolic oxidation on the aromatic ring, thereby improving the pharmacokinetic profile of the drug candidate.[14][17]
-
Synthesis of Linezolid: This reagent has been utilized in the synthesis of the antibiotic Linezolid.[1]
-
Ureidopurine Derivatives: It has also been used to prepare substituted 6-ureidopurines, a class of compounds investigated for cytokinin (plant growth-promoting) activity.[1]
Part 4: Experimental Protocols and Data
Representative Protocol: Synthesis of a Disubstituted Urea
This protocol describes a general method for the reaction of 3-fluorophenyl isocyanate with an aromatic amine to synthesize an N,N'-diarylurea, a common core structure in kinase inhibitors.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired aryl amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF)).
-
Causality: An inert atmosphere is crucial because isocyanates can react with atmospheric moisture. Anhydrous solvents prevent the formation of undesired symmetrical diaryl urea byproducts from the hydrolysis of the isocyanate.
-
-
Reaction Initiation: Cool the solution to 0-5 °C using an ice bath. Slowly add 3-fluorophenyl isocyanate (1.0-1.1 equivalents) dropwise via syringe while stirring.
-
Causality: The reaction is often exothermic. Slow, cooled addition is a critical safety measure to control the reaction rate and prevent the formation of side products.
-
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.
-
Causality: Most urea formations are relatively fast at room temperature. TLC is a simple and effective method to determine when the limiting reagent has been fully consumed.
-
-
Workup and Isolation: Once the reaction is complete, the product can often be isolated by precipitation. This may be achieved by adding the reaction mixture to a non-solvent like water or hexane.
-
Purification: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid sequentially with water and a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials and soluble impurities.
-
Causality: The high stability and often poor solubility of diaryl ureas in common organic solvents make precipitation and simple washing an effective purification method.
-
-
Final Product: Dry the purified solid under vacuum to yield the final N-(3-fluorophenyl)-N'-(aryl)urea. Characterize by NMR, IR, and Mass Spectrometry.
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of 3-fluorophenyl isocyanate is a very strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, typically appearing around 2250-2275 cm⁻¹ . The disappearance of this peak is a reliable indicator of reaction completion.[2][14][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons of the 3-fluorophenyl group will appear in the range of δ 7.0-7.6 ppm, showing complex splitting patterns due to proton-proton and proton-fluorine coupling.
-
¹³C NMR: The isocyanate carbon (-NC O) is highly deshielded and typically appears around δ 125-135 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).
-
Part 5: Safety and Handling
3-Fluorophenyl isocyanate is a hazardous chemical that requires careful handling in a well-ventilated fume hood.
-
Hazards: It is a flammable liquid and vapor.[5][6] It is harmful or toxic if swallowed, inhaled, or in contact with skin.[6][10] It causes skin and serious eye irritation and may cause respiratory irritation.[6] Crucially, it is a respiratory sensitizer, meaning inhalation may cause allergy or asthma symptoms.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[6] Use a suitable respirator if ventilation is inadequate.
-
Handling: Handle under an inert atmosphere to prevent reaction with moisture.[10] Keep away from heat, sparks, and open flames.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically between 2-8°C.[9]
Conclusion
3-Fluorophenyl isocyanate stands out as a versatile and powerful reagent for synthetic chemists. Its predictable reactivity, centered on the electrophilic isocyanate group, allows for the efficient construction of urea and urethane linkages. The presence of the fluorine atom provides a strategic advantage, particularly in the field of drug discovery, by enabling the fine-tuning of molecular properties to enhance biological activity and pharmacokinetic profiles. A thorough understanding of its properties, reactivity, and handling procedures, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.
References
Click to expand
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Bacaloglu, R., Cotarca, L., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal Fur Praktische Chemie-chemiker-zeitung. Available at: [Link]
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Fiser, B., et al. (2022). Aliphatic tertiary amine catalysed urethane formation – a combined experimental and theoretical study. RSC Publishing. Available at: [Link]
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ResearchGate. (2025). Polyurethane Catalysis by Tertiary Amines. Available at: [Link]
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Turkchem. (n.d.). Catalysis of Urethane Systems. Available at: [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. RSC Publishing. Available at: [Link]
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Raspoet, G., et al. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry. Available at: [Link]
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Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Available at: [Link]
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Knowledge. (2022). Reaction principle of tertiary amine catalyst. Available at: [Link]
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Capítulo 2. (n.d.). Tertiary amines - Catalyst. Available at: [Link]
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Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). Available at: [Link]
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GSRS. (n.d.). 3-FLUOROPHENYL ISOCYANATE. Available at: [Link]
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UH Institutional Repository. (n.d.). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Available at: [Link]
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UH Institutional Repository. (n.d.). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Available at: [Link]
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SpectraBase. (n.d.). 3-Fluorophenyl isocyanate. Available at: [Link]
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Journal of the Chemical Society, Faraday Transactions. (n.d.). Influence of fluorine on aromatic interactions. RSC Publishing. Available at: [Link]
-
Quora. (2021). I am studying nucleophilic reactions and came upon an isocyanate reaction (attached below). Why is that the N=C bond breaks in the first step, rather than the C=O bond? In general, how can you predict this phenomenon?. Available at: [Link]
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Organic Syntheses. (n.d.). Urea, phenyl-, and. Available at: [Link]
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Georganics. (n.d.). 3-Fluorophenyl isocyanate - High purity | EN. Available at: [Link]
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Organic Syntheses. (n.d.). arylureas i. cyanate method. Available at: [Link]
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NIH. (n.d.). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Available at: [Link]
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ResearchGate. (2021). Synthesis of kinase inhibitors as anti-cancer agents. Available at: [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of nucleophilic addition between isocyanate and thiol.... Available at: [Link]
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